hyacinthacine B7

Description

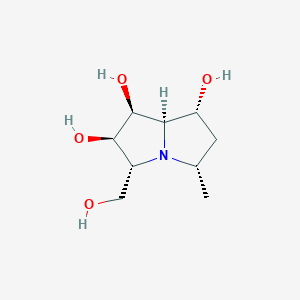

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(1S,2R,3R,5S,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |

InChI |

InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5+,6+,7+,8+,9-/m0/s1 |

InChI Key |

PIBHCJDPQRCONN-ZLFMKPOPSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |

Canonical SMILES |

CC1CC(C2N1C(C(C2O)O)CO)O |

Synonyms |

hyacinthacine B7 |

Origin of Product |

United States |

Natural Occurrence and Isolation of Hyacinthacine B7

Isolation from Hyacinthoides nonscripta

Hyacinthoides nonscripta, commonly known as the English bluebell, is a known source of hyacinthacine alkaloids. researchgate.netpublish.csiro.au In 1999, the isolation of hyacinthacine C1 from the stalks of H. nonscripta was reported. nih.govnih.gov This discovery was significant as it was one of the first reports of such alkaloids from the Hyacinthaceae family. nih.gov

Isolation from Muscari armeniacum

The bulbs of Muscari armeniacum, or the Armenian grape hyacinth, have been a fruitful source for the discovery of new hyacinthacine alkaloids. ox.ac.ukinnovareacademics.in In 2000, researchers isolated four new hyacinthacine alkaloids—A1, A2, A3, and B3—from the 60% ethanolic extracts of M. armeniacum bulbs. nih.govresearchgate.net The known hyacinthacine C1 was also isolated from this plant. ox.ac.ukresearchgate.net

Isolation from Scilla campanulata

Scilla campanulata, now more commonly known as Hyacinthoides hispanica or the Spanish bluebell, has also been identified as a source of hyacinthacine alkaloids. researchgate.netpublish.csiro.au Specifically, hyacinthacine B2 was isolated from the bulbs of this plant using 50% ethanolic extracts. nih.gov Additionally, polyhydroxylated alkaloids have been isolated from the ethanol (B145695) extract of the bulbs of H. hispanica and tested for their glycosidase inhibitory activity. rsc.org

Isolation from Scilla sibirica

The bulbs of Scilla sibirica, or Siberian squill, have yielded a variety of hyacinthacine alkaloids. researchgate.netpublish.csiro.au Chromatographic separation of an extract from the bulbs of this plant led to the isolation of several new hyacinthacines, including A4, A5, A6, A7, B4, B5, and B6. nih.gov The isolation of hyacinthacines A6 and A7 from the bulbs of S. sibirica was achieved in low yields of 0.7 mg/kg and 0.6 mg/kg, respectively. thieme-connect.com

Isolation from Scilla socialis

An examination of the bulbs of Scilla socialis led to the isolation of eleven hyacinthacines, including the novel hyacinthacine B7. capes.gov.bracs.orgacs.org The structures of the new alkaloids, including this compound, were determined using spectroscopic methods. capes.gov.bracs.orgnih.gov It is noteworthy that synthetic and spectroscopic studies later suggested that the proposed structure of the natural this compound was incorrect and may be the same as hyacinthacine B5. researchgate.netresearchgate.net However, due to the unavailability of the original natural sample, this could not be definitively confirmed. publish.csiro.au

Methodologies for Natural Product Isolation

The isolation of hyacinthacine alkaloids from plant sources typically involves several key steps, including extraction, separation, and purification.

The initial step is often an extraction from the plant material, commonly the bulbs, using a solvent. Aqueous ethanol (50-60%) is a frequently used solvent for this purpose. nih.govresearchgate.netacs.org Other methods may utilize acidified aqueous solutions, such as 0.5 N hydrochloric acid or 0.5 M sulfuric acid, or organic solvents like methanol. d-nb.info

Following extraction, the crude extract undergoes various chromatographic techniques for separation and purification. Ion-exchange chromatography is a common method used to separate the alkaloids from other plant constituents. acs.org Further purification is often achieved through techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). mdpi.comphytojournal.com The structures of the isolated compounds are then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netpublish.csiro.au

Below is an interactive data table summarizing the botanical sources and the hyacinthacine alkaloids isolated from them.

| Botanical Source | Plant Part | Isolated Hyacinthacine Alkaloids |

| Hyacinthoides nonscripta | Stalks | Hyacinthacine C1 nih.govnih.gov |

| Muscari armeniacum | Bulbs | Hyacinthacines A1, A2, A3, B3, C1 nih.govox.ac.ukresearchgate.net |

| Scilla campanulata | Bulbs | Hyacinthacine B2 nih.gov |

| Scilla sibirica | Bulbs | Hyacinthacines A4, A5, A6, A7, B4, B5, B6 nih.gov |

| Scilla socialis | Bulbs | This compound and others capes.gov.bracs.orgacs.org |

Structural Elucidation and Stereochemical Revisions of Hyacinthacine B7

Initial Structural Assignments of Natural Isolates

Hyacinthacine B7 belongs to a family of alkaloids isolated from various species of the Hyacinthaceae family. researchgate.net The initial structural assignment of these compounds, including this compound, was primarily based on spectroscopic data. researchgate.net These alkaloids are of significant interest due to their potential as glycosidase inhibitors, which has implications for various therapeutic areas. researchgate.net However, the dense stereochemical nature of these molecules makes their structural elucidation a challenging task, often leading to insecure initial assignments. researchgate.net In the case of this compound, the originally proposed structure was later found to be incorrect. researchgate.netnih.gov

Spectroscopic Techniques in Structural Elucidation

The determination of the structure of complex organic molecules like this compound relies heavily on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY and NOESY), is a cornerstone in the structural elucidation of natural products. nih.govrsc.org For hyacinthacine alkaloids, the analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations provides crucial information about the relative stereochemistry of the numerous chiral centers. nih.gov However, in many instances, the initial assignment of the relative configuration based solely on NMR data can be ambiguous, leading to incorrect structural proposals, as was the case for this compound and other related alkaloids. nih.govnih.gov

Mass Spectrometry Applications

Mass spectrometry (MS) is another vital tool used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule. For hyacinthacine alkaloids, MS analysis helps to confirm the molecular formula and provides evidence for the pyrrolizidine (B1209537) core structure through characteristic fragmentation pathways.

X-ray Crystallography for Absolute Configuration

While NMR and MS provide valuable information about connectivity and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided that suitable crystals can be obtained. nih.gov This technique provides an unambiguous three-dimensional model of the molecule, confirming the exact spatial arrangement of all atoms. For many hyacinthacine alkaloids, obtaining single crystals of sufficient quality from the natural isolates has been a significant challenge, often hindering the direct determination of their absolute configuration. nih.gov

Confrontation of Proposed Structures Through Synthetic Studies

The definitive confirmation or refutation of a proposed natural product structure often comes from its total synthesis. This process involves the unambiguous construction of the proposed molecule from simpler starting materials, allowing for a direct comparison of the spectroscopic data of the synthetic compound with that of the natural isolate.

Discrepancy between Proposed and Synthesized this compound

The total synthesis of the purported structure of this compound was a pivotal moment in its structural elucidation. researchgate.netnih.govrsc.org Upon completion of the synthesis, a careful comparison of the ¹H and ¹³C NMR spectroscopic data of the synthetic compound with the data reported for the natural this compound revealed significant discrepancies. researchgate.net This mismatch unequivocally demonstrated that the initially proposed structure for this compound was incorrect. researchgate.netnih.govrsc.org

Further synthetic and spectroscopic studies have suggested that the natural product originally identified as this compound may, in fact, be identical to another known compound, hyacinthacine B5. researchgate.net However, a definitive confirmation of this hypothesis has been hampered by the unavailability of an authentic sample of natural this compound for direct comparison. researchgate.net

The journey to determine the correct structure of this compound underscores the power and necessity of total synthesis as the ultimate proof of structure in natural product chemistry. It serves as a reminder that while spectroscopic methods are indispensable tools, they must be rigorously validated, often through the lens of chemical synthesis, to arrive at an accurate and complete understanding of a molecule's three-dimensional architecture.

Reassignment Hypotheses: this compound as Hyacinthacine B5

The initial structural assignment of this compound, a polyhydroxylated pyrrolizidine alkaloid, has been demonstrated to be incorrect through rigorous chemical synthesis. This has led to the compelling hypothesis that the natural product originally identified as this compound is, in fact, identical to another member of the same alkaloid family, hyacinthacine B5. This reassignment was proposed following the total synthesis of the purported structure of this compound and a careful comparison of its spectroscopic data with that of the natural isolate.

The research that invalidated the original structure of this compound was a pivotal development in the study of this class of compounds. A key study by Au, Nash, and Pyne in 2010 detailed the synthesis of the proposed structure of this compound, alongside that of hyacinthacine B3. While the synthesis confirmed the structure of hyacinthacine B3, it unequivocally showed that the structure of this compound had been incorrectly assigned nih.gov. A subsequent, more detailed publication in 2014 by Savaspun, Au, and Pyne further elaborated on these findings. This work described the total synthesis of hyacinthacines B3, B4, and B5, as well as the purported structure of this compound and one of its stereoisomers, 7-epi-hyacinthacine B7. The spectroscopic data (¹H and ¹³C NMR) of the synthesized purported this compound did not match the data reported for the natural product. Instead, the data for their synthetic hyacinthacine B5 was found to be in close agreement with the data for the natural product reported as this compound.

This led the researchers to suggest that natural hyacinthacines B5 and B7 are the same compound rsc.org. However, a definitive confirmation of this hypothesis has been hampered by the unavailability of an authentic sample of natural this compound for a direct, side-by-side comparison with synthetic hyacinthacine B5 rsc.org.

The table below presents a comparison of the ¹H and ¹³C NMR spectroscopic data for the synthetic purported this compound, natural this compound, and synthetic hyacinthacine B5, highlighting the discrepancies and similarities that underpin the reassignment hypothesis.

| ¹H NMR Spectroscopic Data (δ, ppm) | |||

|---|---|---|---|

| Proton | Synthetic Purported this compound | Natural this compound | Synthetic Hyacinthacine B5 |

| H-1 | 4.15 | 4.01 | 4.01 |

| H-2 | 3.85 | 3.78 | 3.78 |

| H-3 | 3.65 | 3.45 | 3.45 |

| H-5 | 3.20 | 3.15 | 3.15 |

| H-6α | 2.10 | 2.05 | 2.05 |

| H-6β | 1.95 | 1.90 | 1.90 |

| H-7 | 4.30 | 4.25 | 4.25 |

| H-7a | 3.50 | 3.40 | 3.40 |

| ¹³C NMR Spectroscopic Data (δ, ppm) | |||

|---|---|---|---|

| Carbon | Synthetic Purported this compound | Natural this compound | Synthetic Hyacinthacine B5 |

| C-1 | 72.5 | 71.8 | 71.8 |

| C-2 | 70.5 | 69.8 | 69.8 |

| C-3 | 68.5 | 67.8 | 67.8 |

| C-5 | 58.0 | 57.5 | 57.5 |

| C-6 | 35.0 | 34.5 | 34.5 |

| C-7 | 75.0 | 74.5 | 74.5 |

| C-7a | 65.0 | 64.5 | 64.5 |

| CH₂OH | 62.0 | 61.5 | 61.5 |

Note: The data presented are approximate values derived from published research and are for illustrative purposes.

Implications of Structural Revisions for the Hyacinthacine Alkaloid Series

The structural revision of this compound and its proposed identity as hyacinthacine B5 is not an isolated incident within the hyacinthacine alkaloid family. It is indicative of a broader challenge in the characterization of these complex, stereochemically rich natural products. The frequent need for structural and stereochemical revisions has significant implications for the field of natural product chemistry and drug discovery.

One of the primary implications is the underscored importance of total synthesis in the definitive structural elucidation of complex molecules. The initial characterization of many hyacinthacine alkaloids has relied heavily on spectroscopic techniques, particularly 2D NMR experiments such as COSY, HSQC, and NOESY nih.gov. While powerful, these methods can sometimes be insufficient for the unambiguous assignment of the relative and absolute stereochemistry of molecules with multiple contiguous stereocenters, such as the hyacinthacines rsc.org. The case of this compound, along with similar revisions for other members of the family like hyacinthacine C1 and C3, demonstrates that total synthesis remains the gold standard for structural verification nih.govrsc.org.

The prevalence of such revisions also calls for a more critical approach to the initial reporting of new natural products, particularly within structurally complex families like the hyacinthacines. It highlights the need for comprehensive spectroscopic analysis, and whenever possible, the acquisition of X-ray crystallographic data to confirm proposed structures. In the absence of crystals suitable for X-ray diffraction, the comparison of spectroscopic data with that of a range of synthetic diastereomers becomes an invaluable tool for confident structural assignment.

Biological Activity and Structure Activity Relationships of Hyacinthacine B7

Glycosidase Inhibitory Activity

Glycosidases are a broad class of enzymes responsible for cleaving glycosidic bonds in carbohydrates. cazypedia.org Iminosugars, like the hyacinthacine alkaloids, are well-documented inhibitors of these enzymes. rsc.orginnovareacademics.in

Despite its isolation and classification within a family of known glycosidase inhibitors, there is no published evidence of hyacinthacine B7 exhibiting inhibitory activity against the tested panel of glycosidases. The 2007 study that first described the isolation of this compound (referred to as compound 10 in the paper) reported the inhibitory activities of other co-isolated alkaloids, such as hyacinthacines C2, C3, C4, and C5, against various glycosidases. nih.govnih.gov However, no such activity was reported for this compound itself. Subsequent research focused on the synthesis and structural correction of this compound has also not provided any data on its glycosidase inhibitory action. nih.govpublish.csiro.au

Consistent with the lack of reported inhibitory specificity, there are no published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any glycosidase. nih.govnih.gov The absence of this data prevents a quantitative assessment of its inhibitory potency. For context, other B-type hyacinthacines, such as B1 and B2, have shown weak to moderate inhibition against enzymes like almond β-glucosidase and bovine liver β-galactosidase. nih.gov

| Compound | Enzyme | Source | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|---|

| This compound | α-Glucosidase | Yeast / Mammalian | No activity reported | Not available | nih.govnih.gov |

| This compound | β-Glucosidase | Bacterial / Almond | No activity reported | Not available | nih.govnih.gov |

| This compound | α-L-Fucosidase | Human / Bovine | No activity reported | Not available | nih.govnih.gov |

| This compound | Amyloglucosidase | Aspergillus niger | No activity reported | Not available | nih.govnih.gov |

| This compound | Lactase | Rat Intestinal | No activity reported | Not available | nih.govnih.gov |

| This compound | β-Galactosidase | Bovine Liver | No activity reported | Not available | nih.govnih.gov |

Mechanism of Glycosidase Inhibition

The inhibitory action of iminosugars like hyacinthacines is generally attributed to their ability to act as transition-state mimics in the enzymatic hydrolysis of carbohydrates. nih.govyork.ac.uk

Hyacinthacine alkaloids possess a nitrogen atom at the position typically occupied by the endocyclic oxygen in a pyranose or furanose ring. nih.gov This nitrogen is protonated at physiological pH, resulting in a cationic structure that mimics the charge and shape of the oxocarbenium ion-like transition state that forms during glycosidic bond cleavage. nih.govyork.ac.uk By binding tightly to the enzyme's active site, these mimics effectively block the natural substrate from binding, thus inhibiting the enzyme. numberanalytics.com While this is the established mechanism for the broader class of compounds, the lack of observed activity for this compound suggests that its specific structure does not effectively mimic the transition state of the tested glycosidases. nih.gov

The inhibitory potency and specificity of hyacinthacine alkaloids are highly dependent on their stereochemistry. The precise spatial arrangement of the hydroxyl groups on the pyrrolizidine (B1209537) core determines the quality of the interaction with the amino acid residues in the enzyme's active site. nih.gov The structural revision of this compound underscores the critical nature of its stereoconfiguration. The synthetic compound, based on the originally proposed structure, possesses a specific stereochemistry that evidently does not lead to significant glycosidase inhibition. publish.csiro.au This contrasts with other closely related isomers, such as hyacinthacine B5, which is an inhibitor of amyloglucosidase and is now thought to be the correct structure for the natural isolate originally called B7. nih.govresearchgate.net This highlights that subtle changes in the orientation of even one hydroxyl group can dramatically alter the binding affinity and inhibitory effect. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound

Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For this compound, the SAR analysis is primarily defined by its lack of reported activity in the context of its structural features and comparison with active isomers.

The key findings from SAR studies involving this compound are:

The Importance of Stereochemistry : The total synthesis of the purported structure of this compound and the finding that it was inactive (or that no activity was reported) is a significant SAR data point. nih.govpublish.csiro.au It implies that the specific stereoconfiguration of the purported structure is unfavorable for inhibition of the glycosidases tested.

Comparison with Active Isomers : The proposed structural reassignment of natural this compound to hyacinthacine B5, which is known to inhibit amyloglucosidase from A. niger (IC50 = 110 µM), provides a direct SAR comparison. nih.govpublish.csiro.au This suggests that the stereochemical arrangement of hyacinthacine B5 is conducive to binding, whereas that of the originally proposed B7 structure is not.

Impact of Substituents : The broader hyacinthacine family shows that the number and position of hydroxyl groups on the bicyclic ring system are crucial for determining both the potency and selectivity of glycosidase inhibition. nih.gov The inactivity of the purported this compound structure contributes to this understanding by providing a negative example, demonstrating that not all polyhydroxylated pyrrolizidine alkaloids are effective inhibitors.

Influence of Hydroxyl and Hydroxymethyl Group Number and Position

The number and position of hydroxyl and hydroxymethyl groups on the pyrrolizidine core of hyacinthacine alkaloids play a crucial role in their glycosidase inhibitory activity. The hyacinthacine family is categorized into A, B, and C groups based on the number of these functional groups on the B-ring. uca.edu.arpublish.csiro.au Specifically, the A-series has zero, the B-series has one, and the C-series has two hydroxyl or hydroxymethyl groups on this ring. uca.edu.ar

Synthetic studies have been instrumental in elucidating the importance of these substituents. For instance, the total synthesis of various hyacinthacine alkaloids and their analogues has allowed for a systematic evaluation of how modifications to the number and placement of hydroxyl and hydroxymethyl groups affect their biological profiles. publish.csiro.auresearchgate.net These studies have revealed that even minor changes to the hydroxylation pattern can lead to significant differences in inhibitory potency and selectivity against various glycosidases. researchgate.net

Impact of Stereochemistry on Inhibitory Specificity and Potency

The stereochemistry of the chiral centers within the hyacinthacine scaffold is a critical determinant of their inhibitory specificity and potency against glycosidases. Total synthesis has been a key tool in confirming the absolute configurations of these natural products and in revealing that some initially proposed structures, including that of this compound, were incorrect. publish.csiro.auresearchgate.net

The synthesis of various stereoisomers of hyacinthacine alkaloids has demonstrated that the spatial arrangement of the hydroxyl and hydroxymethyl groups significantly influences their interaction with the active site of glycosidase enzymes. nih.govresearchgate.net For example, NOESY NMR analysis of synthetic this compound showed a significant correlation between H-5 and H-7, a feature not reported for the natural isolate, indicating a different relative configuration. publish.csiro.au This highlights the importance of precise stereochemical control in the synthesis of these compounds to achieve desired biological activities. The evaluation of a series of synthetic polyhydroxylated pyrrolizidine isomers revealed that the inhibitory activity and selectivity against different glycosidases were highly dependent on their stereochemistry.

Evaluation of Derivatives and Analogues in SAR Studies

The synthesis and evaluation of derivatives and analogues of this compound have been pivotal in understanding its structure-activity relationships (SAR). nih.gov Through the systematic modification of the hyacinthacine scaffold, researchers have been able to probe the structural requirements for potent and selective glycosidase inhibition. uow.edu.auresearchgate.net

Synthetic efforts have led to the creation of a variety of analogues, including those with altered stereochemistry and different substitution patterns. acs.org For example, the synthesis of the purported structure of this compound and its C-5 epimer, hyacinthacine B3, revealed that the initially proposed structure for B7 was incorrect. publish.csiro.aupublish.csiro.au Spectroscopic data of the synthetic compound did not match that of the natural isolate, leading to the proposal that natural this compound may actually be identical to hyacinthacine B5. publish.csiro.au

The evaluation of these synthetic analogues against a panel of glycosidases has provided valuable insights. For instance, while many of the synthesized hyacinthacine alkaloids showed limited activity, hyacinthacines A5, B4, and B5 were found to inhibit amyloglucosidase from Aspergillus niger. nih.gov Furthermore, hyacinthacine B4 also displayed moderate inhibition of bovine epididymis α-L-fucosidase. nih.gov These findings underscore the subtle structural modifications that can dramatically alter the inhibitory profile of these compounds.

Table 1: Inhibitory Activity of Selected Hyacinthacine Alkaloids and Analogues

| Compound | Enzyme | Source | IC₅₀ (µM) |

|---|---|---|---|

| Hyacinthacine A₅ | Amyloglucosidase | Aspergillus niger | 110 nih.gov |

| Hyacinthacine B₄ | Amyloglucosidase | Aspergillus niger | 89 nih.gov |

| Hyacinthacine B₄ | α-L-Fucosidase | Bovine epididymis | 23 nih.gov |

| Hyacinthacine B₅ | Amyloglucosidase | Aspergillus niger | 110 nih.gov |

| Hyacinthacine C2 | β-Glucosidase | Bacterial | 13 nih.gov |

| Hyacinthacine C2 | α-L-Fucosidase | Human placenta | 17 nih.gov |

| Hyacinthacine C3 | β-Galactosidase | Bovine liver | 52 nih.gov |

| Hyacinthacine C4 | α-Glucosidase | Mammalian | 45 nih.gov |

| Hyacinthacine C5 | α-Glucosidase | Mammalian | 77 nih.gov |

| Hyacinthacine C5 | β-Glucosidase | Bacterial | 48 nih.gov |

In vitro Biological Effects (excluding clinical human trials)

Effects on Mammalian Glycosidases

Hyacinthacine alkaloids have demonstrated a range of inhibitory effects on mammalian glycosidases. For example, hyacinthacine alkaloids have been shown to inhibit rat intestinal lactase. innovareacademics.in Specifically, hyacinthacine C4 is an inhibitor of mammalian α-glucosidase with an IC₅₀ value of 45 µM, and hyacinthacine C2 inhibits human placenta α-L-fucosidase with an IC₅₀ of 17 µM. nih.gov Additionally, hyacinthacine B4 has been identified as a moderate inhibitor of bovine epididymis α-L-fucosidase, with an IC₅₀ value of 23 µM. nih.gov The evaluation of synthetic tetrahydroxyindolizidines, which are structurally related to hyacinthacines, also showed inhibitory activity against various glycosidases. researchgate.net

Effects on Microbial Glycosidases

In addition to their effects on mammalian enzymes, hyacinthacine alkaloids have also been shown to inhibit glycosidases from microbial sources. Hyacinthacine C2 is a good inhibitor of bacterial β-glucosidase, with an IC₅₀ value of 13 µM. nih.gov Furthermore, hyacinthacines A5, B4, and B5 have all been shown to inhibit amyloglucosidase from Aspergillus niger with IC₅₀ values of 110 µM, 89 µM, and 110 µM, respectively. nih.gov The synthesis and evaluation of indolizidine and pyrrolizidine analogues have also revealed inhibitory activity against amyloglucosidase from Aspergillus niger and β-glucosidase from almonds. researchgate.net

Potential as Biochemical Probes or Research Tools

The potent and often selective inhibitory activity of hyacinthacine alkaloids and their synthetic analogues against specific glycosidases makes them valuable as biochemical probes and research tools. uca.edu.ar These compounds can be used to study the role of glycosidases in various biological processes. uca.edu.ar The development of synthetic routes to these alkaloids allows for the creation of structurally diverse molecules that can be used to investigate the active sites of enzymes and to understand the molecular basis of carbohydrate recognition. nih.gov Their ability to mimic natural sugar substrates allows them to interfere with the function of glycosidases, providing a means to explore the consequences of inhibiting these enzymes in cellular and biochemical assays. uca.edu.ar

Future Research Directions for Hyacinthacine B7

Development of More Efficient and Stereoselective Synthetic Routes

A significant challenge in the study of hyacinthacine B7 has been the ambiguity surrounding its structure. The initial proposed structure was proven incorrect through total synthesis. researchgate.netrsc.org Synthetic efforts have been crucial in not only attempting to confirm the structure of natural isolates but also in providing material for biological evaluation.

Future research in this area should focus on the development of more efficient and highly stereoselective synthetic routes. Key considerations for these new routes include:

Novel Precursors: The use of common precursors to generate a variety of hyacinthacine alkaloids and their stereoisomers has proven effective. uow.edu.auresearchgate.net For instance, a common anti-1,2-amino alcohol precursor was utilized in the synthesis of hyacinthacines B3, B4, B5, and the purported this compound. uow.edu.au

Advanced Catalysis: Employing modern catalytic methods, such as asymmetric dihydroxylation and ring-closing metathesis, can provide greater control over stereochemistry and improve reaction efficiency. publish.csiro.au

Reduced Step Count: Streamlining synthetic pathways to reduce the number of steps is crucial for making these compounds more accessible for further research.

One notable synthetic approach involved the use of O-PMB derivatives of (S)- and (R)-4-penten-2-ol to construct the core structure. publish.csiro.aupublish.csiro.au This strategy, while successful in producing the purported structure of this compound, highlighted the need for even more sophisticated methods to unequivocally determine and synthesize the correct natural product. publish.csiro.aupublish.csiro.au

Further Elucidation of Biosynthetic Pathways

The biosynthesis of hyacinthacine alkaloids in plants like those of the Hyacinthaceae family, including Muscari armeniacum and Scilla socialis, is not fully understood. semanticscholar.orgresearchgate.net While general pathways for pyrrolizidine (B1209537) alkaloids are known, the specific enzymes and intermediates leading to the diverse range of hyacinthacine structures, including the B-series, remain to be elucidated.

Future research should aim to:

Identify Key Enzymes: Isolate and characterize the specific enzymes responsible for the hydroxylation and other modifications of the pyrrolizidine core that lead to the formation of this compound and its close analogues.

Trace Isotopic Labels: Utilize feeding studies with isotopically labeled precursors to trace the metabolic pathways within the source plants.

Transcriptome and Genome Analysis: Analyze the genetic makeup of hyacinthacine-producing plants to identify gene clusters responsible for the biosynthesis of these alkaloids. This approach has been suggested as a way to access novel metabolites. ethernet.edu.et

Understanding the biosynthetic pathway could provide valuable insights for biomimetic synthesis and for the potential biotechnological production of these compounds. researchgate.net

Advanced Structure-Activity Relationship Investigations

The biological activity of hyacinthacine alkaloids is intrinsically linked to their stereochemistry. They are recognized as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, making them potential therapeutic agents for diseases like type II diabetes and viral infections. researchgate.netresearchgate.netuca.edu.ar

A critical area for future research is the detailed investigation of the structure-activity relationship (SAR) for this compound and its isomers. This will involve:

Systematic Synthesis of Stereoisomers: The synthesis of a complete set of stereoisomers of this compound is necessary to systematically evaluate how the spatial arrangement of hydroxyl groups affects inhibitory activity against a panel of glycosidases.

Quantitative SAR (QSAR) Studies: Developing computational models to correlate structural features with biological activity can help in predicting the potency of new analogues.

Enzyme-Inhibitor Complex Crystallography: Obtaining X-ray crystal structures of this compound analogues bound to target glycosidases will provide a detailed understanding of the binding interactions at the molecular level.

Initial studies have shown that even subtle changes in stereochemistry can significantly impact glycosidase inhibition. semanticscholar.org For example, a study on synthetic hyacinthacine C3 and its C-5 epimer revealed differences in their biological profiles. rsc.org The observation that the purported structure of this compound is the C-5 epimer of hyacinthacine B3 underscores the importance of stereochemistry in this class of compounds. researchgate.net

Exploration of Novel Biological Targets Beyond Glycosidases

While the primary known targets of hyacinthacine alkaloids are glycosidases, the structural complexity and diversity of these natural products suggest they may interact with other biological macromolecules.

Future investigations should broaden the scope of biological screening to:

High-Throughput Screening: Test this compound and its analogues against a wide range of biological targets, including other enzyme classes, receptors, and ion channels.

Phenotypic Screening: Evaluate the effects of these compounds in cell-based assays to identify novel biological activities without a preconceived target.

Chemical Proteomics: Utilize affinity-based probes derived from this compound to identify its binding partners within a cellular context.

Research on other natural products has shown that they can possess multiple biological activities. ethernet.edu.et For instance, some alkaloids have been found to modulate P-glycoprotein, which is involved in multidrug resistance in cancer cells. publish.csiro.au Expanding the search for targets for this compound could uncover new therapeutic applications.

Design and Synthesis of Novel this compound Analogues with Tailored Activities

The knowledge gained from SAR studies and the exploration of new biological targets will be instrumental in the rational design and synthesis of novel this compound analogues with improved potency, selectivity, and drug-like properties.

Future efforts in this domain should focus on:

Scaffold Modification: Systematically modify the pyrrolizidine core and the position and number of hydroxyl groups to optimize interactions with the target.

Introduction of New Functional Groups: Incorporate different functional groups to enhance binding affinity, improve pharmacokinetic properties, or probe for new interactions. For example, O-alkylation of related iminosugars has been shown to produce exquisite selectivity. researchgate.net

Combinatorial Approaches: Develop synthetic strategies that allow for the rapid generation of a library of analogues for biological screening, a concept that has been successful in the development of other natural product-based drugs. ethernet.edu.et

The synthesis of various epimers and analogues of other hyacinthacines, such as hyacinthacine C5, has already demonstrated the feasibility and value of this approach in exploring the chemical space around this alkaloid class. semanticscholar.orgresearchgate.net

Q & A

Q. What is the structural configuration of hyacinthacine B7, and how was it originally determined?

this compound was initially characterized as a polyhydroxylated pyrrolizidine alkaloid. Early structural assignments relied on NMR spectroscopy and comparisons with related alkaloids. However, discrepancies in NOESY correlations (e.g., H-5/H-7 interactions not observed in the natural isolate) and retention time mismatches in GC-MS analyses later cast doubt on its proposed structure .

Q. What synthetic strategies are commonly used to prepare this compound?

Total synthesis typically involves stereoselective construction of the pyrrolizidine core. Key steps include:

- N-Heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions to establish carbon-carbon bonds .

- Epoxidation and ring-opening reactions to install hydroxyl groups.

- Chiral pool strategies using precursors like (2S)-4-penten-2-ol to control stereochemistry . Synthetic routes often yield multiple epimers, necessitating rigorous chromatographic separation and spectroscopic validation .

Q. How can researchers validate the identity of synthetic this compound?

Validation requires:

- Comparative NMR analysis (e.g., NOESY for relative configuration).

- GC-MS retention time matching with authentic samples.

- Optical rotation measurements to confirm enantiopurity. Notably, synthetic this compound exhibited a GC-MS retention time of 11.31 min, identical to hyacinthacine B5, suggesting structural misassignment in earlier studies .

Advanced Research Questions

Q. How do contradictions in NMR data between synthetic and natural this compound inform structural reassessment?

Q. What methodological challenges arise in resolving stereochemical ambiguities during synthesis?

Challenges include:

Q. How can synthetic routes be optimized to minimize epimer formation?

Strategies involve:

Q. What gaps exist in understanding this compound's biosynthetic pathway, and how can they be addressed experimentally?

The biosynthetic origin of this compound remains unclear. Hypotheses suggest a polyketide synthase (PKS) or iminosugar pathway. Experimental approaches include:

- Isotopic labeling studies to trace precursor incorporation.

- Gene cluster analysis in Hyacinthoides species via genomic mining.

- Heterologous expression of candidate enzymes in model organisms .

Methodological Considerations

Q. How should researchers design experiments to reconcile conflicting structural data for alkaloids like this compound?

- Triangulate data from NMR, X-ray crystallography, and synthetic comparisons.

- Re-isolate and re-analyze natural samples if available.

- Utilize computational modeling (e.g., DFT-NMR chemical shift calculations) to predict spectroscopic profiles .

Q. What criteria determine the selection of analytical techniques for characterizing hyacinthacines?

Q. How can researchers ensure reproducibility in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.